N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methylbenzoyl)amino]benzamide
Overview
Description
N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methylbenzoyl)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butylamino group, a methyl group, and a benzamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methylbenzoyl)amino]benzamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:
Formation of tert-butylamino intermediate: This step involves the reaction of tert-butylamine with an appropriate precursor to form the tert-butylamino group.
Introduction of the methyl group: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Formation of the benzamide moiety: The benzamide group is synthesized by reacting an appropriate benzoyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methylbenzoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methylbenzoyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Researchers are investigating its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methylbenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methylbenzoyl)amino]benzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(4-chlorobenzoyl)amino]benzamide: This compound has a similar structure but with a chlorine atom instead of a methyl group.
N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorobenzoyl)amino]benzamide: This compound features a fluorine atom in place of the methyl group.
The unique properties of this compound, such as its specific functional groups and molecular interactions, make it distinct from these similar compounds.
Properties
IUPAC Name |
N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methylbenzoyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-15(2)20(23(30)27-24(4,5)6)26-22(29)18-9-7-8-10-19(18)25-21(28)17-13-11-16(3)12-14-17/h7-15,20H,1-6H3,(H,25,28)(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOLMRAFEUXCLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C(C)C)C(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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